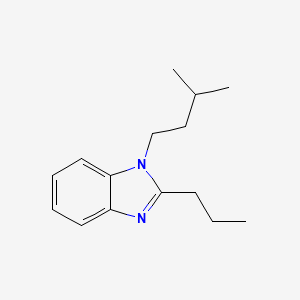
1-(3-methylbutyl)-2-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutyl)-2-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Applications De Recherche Scientifique
1-(3-methylbutyl)-2-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole is not well understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methylbutyl)-2-propyl-1H-benzimidazole in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole. One of the most promising areas of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in other fields, such as material science and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has received significant attention from the scientific community due to its potential applications in medicinal chemistry, material science, and agriculture. This compound exhibits potent antitumor and antimicrobial activity and has been shown to induce apoptosis in cancer cells by activating the caspase pathway. While there are some limitations to working with this compound, this compound remains a promising candidate for the development of new anticancer drugs and for further research in various fields.
Méthodes De Synthèse
The synthesis of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-propylbenzimidazole with 3-methyl-1-butanol in the presence of a catalyst. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-7-15-16-13-8-5-6-9-14(13)17(15)11-10-12(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNCRVZCUNBSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-hydroxyphenyl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6023502.png)

![2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6023518.png)
![ethyl 1-(3-{[4-(benzyloxy)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B6023520.png)
![4-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B6023528.png)
![N-(5-chloro-2-methylphenyl)-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6023542.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B6023548.png)
![1-(4-ethylphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6023552.png)
![6-[3-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6023558.png)
![N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)